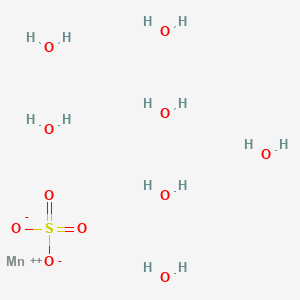

Manganese sulfate heptahydrate

Description

Properties

CAS No. |

13492-24-5 |

|---|---|

Molecular Formula |

H14MnO11S |

Molecular Weight |

277.11 g/mol |

IUPAC Name |

manganese(2+);sulfate;heptahydrate |

InChI |

InChI=1S/Mn.H2O4S.7H2O/c;1-5(2,3)4;;;;;;;/h;(H2,1,2,3,4);7*1H2/q+2;;;;;;;;/p-2 |

InChI Key |

OQTQHQORDRKHFW-UHFFFAOYSA-L |

SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Canonical SMILES |

O.O.O.O.O.O.O.[O-]S(=O)(=O)[O-].[Mn+2] |

Other CAS No. |

13492-24-5 |

Synonyms |

Manganese sulfate heptahydrate |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Manganese Sulfate Heptahydrate for Researchers, Scientists, and Drug Development Professionals

Introduction: Manganese sulfate heptahydrate (MnSO₄·7H₂O), known mineralogically as mallardite, is a hydrated inorganic compound with significant applications in various scientific and industrial fields. For researchers, scientists, and drug development professionals, a thorough understanding of its crystal structure is paramount. The arrangement of atoms and molecules within the crystal lattice dictates its physical and chemical properties, influencing its behavior in biological systems and its suitability for various applications. This technical guide provides a comprehensive analysis of the crystal structure of this compound, detailed experimental protocols for its characterization, and an exploration of relevant biological signaling pathways.

Physicochemical Properties

This compound is a pinkish, crystalline solid that is highly soluble in water. It is one of several hydrated forms of manganese sulfate, with the number of water molecules in the crystal lattice influencing its stability and properties.[1]

| Property | Value | Reference |

| Chemical Formula | MnSO₄·7H₂O | [1] |

| Molar Mass | 277.11 g/mol | [2] |

| Appearance | Pinkish rhombic crystals | [3] |

| Crystal System | Monoclinic | [4][5] |

| Space Group | P2₁/c | [6][7] |

| Solubility in Water | Very soluble | [3] |

| Decomposition | Dehydrates upon heating | [3] |

Crystallographic Data

This compound is isostructural with other members of the melanterite group, such as ferrous sulfate heptahydrate (FeSO₄·7H₂O).[7][8] Detailed structural analysis, particularly through neutron diffraction, has been performed on these analogous compounds, providing a precise model for the crystal structure of MnSO₄·7H₂O.[6][9] The structure consists of [Mn(H₂O)₆]²⁺ octahedra, sulfate tetrahedra, and an interstitial water molecule.[7]

Lattice Parameters

The unit cell dimensions for this compound's isostructural analogue, melanterite, have been determined with high precision.

| Parameter | Value (Å or °) | Reference |

| a | 14.0774(9) | [6][9] |

| b | 6.5039(4) | [6][9] |

| c | 11.0506(7) | [6][9] |

| β | 105.604(1) | [6][9] |

| **Volume (ų) ** | 973.11(10) | [8] |

Atomic Coordinates

The following atomic coordinates are based on the neutron diffraction data of deuterated melanterite, which provides an accurate model for the positions of atoms in this compound.

| Atom | x | y | z |

| Mn1 | 0.5000 | 0.5000 | 0.5000 |

| Mn2 | 0.0000 | 0.5000 | 0.0000 |

| S | 0.2526(3) | 0.0713(6) | 0.2527(4) |

| O1 | 0.1521(3) | 0.0838(6) | 0.2541(4) |

| O2 | 0.2903(3) | 0.2500(6) | 0.2089(4) |

| O3 | 0.2889(3) | -0.0984(6) | 0.2039(4) |

| O4 | 0.2791(3) | 0.0536(6) | 0.3929(4) |

| O(w1) | 0.4079(4) | 0.3209(7) | 0.4003(5) |

| O(w2) | 0.3891(4) | 0.6973(7) | 0.4891(5) |

| O(w3) | 0.5843(4) | 0.5085(7) | 0.3479(5) |

| O(w4) | 0.1084(4) | 0.6729(7) | 0.0913(5) |

| O(w5) | 0.0989(4) | 0.3159(7) | 0.1102(5) |

| O(w6) | -0.0924(4) | 0.4789(7) | 0.1378(5) |

| O(w7) | 0.3188(4) | 0.4284(7) | 0.1228(5) |

| H(D)11 | 0.4571(6) | 0.239(1) | 0.3901(8) |

| H(D)12 | 0.3541(6) | 0.278(1) | 0.4187(8) |

| H(D)21 | 0.3323(6) | 0.763(1) | 0.4851(8) |

| H(D)22 | 0.4281(6) | 0.769(1) | 0.4563(8) |

| H(D)31 | 0.6334(6) | 0.439(1) | 0.3649(8) |

| H(D)32 | 0.5901(6) | 0.627(1) | 0.3191(8) |

| H(D)41 | 0.1581(6) | 0.618(1) | 0.1259(8) |

| H(D)42 | 0.1219(6) | 0.793(1) | 0.0664(8) |

| H(D)51 | 0.1491(6) | 0.370(1) | 0.1706(8) |

| H(D)52 | 0.0631(6) | 0.211(1) | 0.1340(8) |

| H(D)61 | -0.1371(6) | 0.551(1) | 0.1171(8) |

| H(D)62 | -0.0931(6) | 0.361(1) | 0.1802(8) |

| H(D)71 | 0.3667(6) | 0.493(1) | 0.1712(8) |

| H(D)72 | 0.2818(6) | 0.487(1) | 0.0537(8) |

Note: Atomic coordinates are derived from the isostructural compound FeSO₄·7D₂O.[6][9]

Bond Lengths and Angles

Selected interatomic distances and angles provide insight into the coordination environment of the manganese and sulfate ions.

| Bond | Length (Å) | Angle | Angle (°) |

| Mn1-O(w1) | 2.14(1) | O(w1)-Mn1-O(w2) | 91.1(4) |

| Mn1-O(w2) | 2.15(1) | O(w1)-Mn1-O(w3) | 90.2(4) |

| Mn1-O(w3) | 2.13(1) | O(w2)-Mn1-O(w3) | 90.5(4) |

| Mn2-O(w4) | 2.14(1) | O(w4)-Mn2-O(w5) | 91.0(4) |

| Mn2-O(w5) | 2.15(1) | O(w4)-Mn2-O(w6) | 89.9(4) |

| Mn2-O(w6) | 2.19(1) | O(w5)-Mn2-O(w6) | 90.8(4) |

| S-O1 | 1.48(1) | O1-S-O2 | 109.5(5) |

| S-O2 | 1.47(1) | O1-S-O3 | 109.2(5) |

| S-O3 | 1.48(1) | O2-S-O4 | 109.8(5) |

| S-O4 | 1.47(1) | O3-S-O4 | 109.1(5) |

Note: Bond lengths and angles are derived from the isostructural compound FeSO₄·7D₂O and may vary slightly for MnSO₄·7H₂O.[6][9]

Experimental Protocols

The determination of the crystal structure of this compound involves the growth of high-quality single crystals followed by diffraction analysis.

Synthesis and Crystal Growth

Single crystals of this compound suitable for X-ray diffraction can be grown from an aqueous solution by slow evaporation.

Protocol:

-

Prepare a saturated aqueous solution of manganese sulfate at a slightly elevated temperature (e.g., 30-40 °C) to ensure complete dissolution.

-

Filter the solution to remove any insoluble impurities.

-

Transfer the clear solution to a clean crystallizing dish.

-

Cover the dish with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent.

-

Place the dish in a vibration-free environment at a constant temperature.

-

Monitor the solution over several days to weeks for the formation of well-defined single crystals.

-

Once crystals of suitable size (typically 0.1-0.3 mm in each dimension) have formed, carefully extract them from the solution and dry them with filter paper.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is a powerful technique for determining the unit cell parameters, space group, and atomic positions of a crystalline material.[9]

Protocol:

-

Crystal Mounting: Select a high-quality, single crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.

-

Data Collection:

-

Place the mounted crystal on the diffractometer.

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential solvent loss.

-

Center the crystal in the X-ray beam.

-

Perform an initial series of diffraction images to determine the unit cell parameters and crystal orientation.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Data Processing:

-

Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

-

Apply corrections for absorption, Lorentz, and polarization effects.

-

-

Structure Solution and Refinement:

-

Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the atomic positions, and thermal parameters against the experimental diffraction data using least-squares methods until the model converges and provides a good fit to the data.

-

Neutron Diffraction

Neutron diffraction is particularly valuable for accurately locating the positions of hydrogen atoms, which is crucial for understanding the hydrogen bonding network in hydrated crystals.[10]

Protocol:

-

Crystal Growth (Deuterated Sample): For enhanced signal-to-noise in neutron diffraction, it is advantageous to grow crystals from a deuterated solvent (D₂O). The protocol is similar to that for the hydrated crystal, but using D₂O instead of H₂O.

-

Data Collection:

-

Mount a large, high-quality single crystal (typically larger than for SC-XRD) on a suitable holder.

-

Position the crystal in the neutron beam of a research reactor or spallation source.

-

Collect diffraction data over a range of crystal orientations. Due to lower neutron flux compared to X-rays, data collection times are significantly longer.

-

-

Data Processing and Refinement:

-

The data processing and refinement steps are analogous to those for SC-XRD, but with software specifically designed for neutron diffraction data. The refinement will yield precise positions for all atoms, including deuterium (hydrogen).

-

Manganese-Related Signaling Pathways in Drug Development

Manganese is an essential trace element that acts as a cofactor for numerous enzymes and is involved in various biological processes. Its dysregulation is implicated in several pathological conditions, making the signaling pathways it influences relevant to drug development.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Manganese has been shown to activate this pathway.[11][12]

Caption: Manganese-activated PI3K/Akt/mTOR signaling pathway.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is another key regulator of cell proliferation, differentiation, and survival. Manganese exposure can also modulate this pathway.[13][14]

Caption: Manganese-influenced MAPK/ERK signaling cascade.

Neuroinflammatory Signaling Pathways

In the context of neurobiology and drug development for neurodegenerative diseases, manganese-induced neuroinflammation is a critical area of study. Key pathways involved include NF-κB and cGAS-STING.[11][15]

Caption: Manganese-activated neuroinflammatory signaling pathways.

Conclusion

The detailed crystal structure analysis of this compound, facilitated by data from its isostructural analogues, provides a solid foundation for understanding its properties and behavior. For researchers in drug development, the interplay between manganese and key cellular signaling pathways highlights potential therapeutic targets and toxicological considerations. The experimental protocols outlined in this guide offer a practical framework for the in-depth characterization of this and similar hydrated crystalline compounds. A comprehensive grasp of both the structural chemistry and the biological implications of this compound is essential for its effective and safe application in scientific research and development.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. handbookofmineralogy.org [handbookofmineralogy.org]

- 5. Mineral Database - Mineralogy of Wales | Museum Wales [museum.wales]

- 6. The atomic structure and hydrogen bonding of deuterated melanterite, FeSO₄·7D₂O - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. rosa.uniroma1.it [rosa.uniroma1.it]

- 9. [PDF] THE ATOMIC STRUCTURE AND HYDROGEN BONDING OF DEUTERATED MELANTERITE , FeSO | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mindat.org [mindat.org]

- 14. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

Physicochemical Properties of Manganese Sulfate Heptahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of manganese sulfate heptahydrate (MnSO₄·7H₂O). The information is curated for professionals in research, scientific, and drug development fields, with a focus on quantitative data, experimental methodologies, and relevant biological signaling pathways.

Core Physicochemical Properties

This compound is a hydrated inorganic compound that presents as a pale pink crystalline solid.[1][2] It is the most hydrated form of manganese(II) sulfate and is notable for its solubility in water.

Quantitative Data Summary

The key physicochemical properties of this compound and its related forms are summarized in the tables below for easy reference and comparison.

Table 1: General Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | MnSO₄·7H₂O | [3][4] |

| Molecular Weight | 277.11 g/mol | [1][3] |

| Appearance | Pale pink crystalline solid | [1][2] |

| CAS Number | 13492-24-5 | [3][5] |

| Density | 2.09 g/cm³ (heptahydrate) | [6] |

Table 2: Solubility of Manganese Sulfate in Water

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 5 | 52 | [1][2] |

| 70 | 70 | [1][2] |

Table 3: Thermal Properties of Manganese Sulfate Hydrates

| Property | Value | Form | Reference(s) |

| Melting Point | 27 °C | Tetrahydrate | [1][2] |

| Boiling Point | 850 °C (decomposes) | Anhydrous | [1][2] |

| Decomposition | Begins to lose water upon heating | Heptahydrate | [6] |

Table 4: Crystal Structure of Manganese Sulfate Hydrates

| Hydrate Form | Crystal System | Reference(s) |

| Heptahydrate | Triclinic | [6] |

| Pentahydrate | Triclinic | [6] |

| Tetrahydrate | Monoclinic | [6] |

| Monohydrate | Monoclinic | [6] |

Experimental Protocols

This section outlines the methodologies for determining key physicochemical properties of this compound.

Determination of Solubility

The solubility of this compound in water can be determined by the isothermal equilibrium method.

Objective: To determine the concentration of a saturated solution of this compound at various temperatures.

Materials:

-

This compound

-

Distilled water

-

Constant temperature water bath

-

Stirring apparatus

-

Analytical balance

-

Volumetric flasks and pipettes

-

Filtration apparatus (e.g., syringe filters)

-

Suitable analytical method for manganese quantification (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry, ICP-OES)

Procedure:

-

Prepare a series of sealed flasks containing an excess of this compound in a known volume of distilled water.

-

Place the flasks in a constant temperature water bath set to the desired temperatures (e.g., 10°C, 25°C, 40°C, etc.).

-

Stir the solutions vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, cease stirring and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled pipette to the corresponding temperature to avoid precipitation.

-

Filter the withdrawn sample to remove any undissolved particles.

-

Accurately dilute the saturated solution to a known volume.

-

Determine the concentration of manganese in the diluted solution using a calibrated analytical technique such as ICP-OES.

-

Calculate the solubility in grams of solute per 100 mL of solvent.

-

Repeat the procedure for each temperature.

A logical workflow for this experimental protocol is depicted below.

References

- 1. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 2. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 3. echemi.com [echemi.com]

- 4. This compound | CAS#:13492-24-5 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. A Comparative X-Ray Diffraction Study of Aqueous MnSO4 and Crystals of MnSO4·5H2O | Semantic Scholar [semanticscholar.org]

The Solubility of Manganese Sulfate Heptahydrate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of manganese sulfate heptahydrate (MnSO₄·7H₂O) in organic solvents. Recognizing the critical need for accurate solubility data in pharmaceutical and chemical research, this document synthesizes available information and presents detailed experimental protocols for in-house determination. Due to a notable scarcity of specific quantitative data for the heptahydrate form in the public domain, this guide also includes data for other forms of manganese sulfate to provide a broader context.

Introduction to Manganese Sulfate and its Solubility

Manganese sulfate is an essential inorganic compound used in various applications, including as a precursor in the synthesis of other manganese compounds, as a micronutrient in agriculture, and in the formulation of specialty chemicals.[1] The hydrated forms, particularly the heptahydrate, are common in laboratory and industrial settings. Understanding the solubility of this compound in non-aqueous solvents is crucial for processes such as reaction chemistry, purification, and the formulation of non-aqueous solutions.

Generally, as a hydrated inorganic salt, this compound exhibits low solubility in most organic solvents. This is attributed to the high lattice energy of the salt and the inability of less polar organic solvents to effectively solvate the manganese (Mn²⁺) and sulfate (SO₄²⁻) ions and the associated water molecules.

Solubility Data

A thorough review of scientific literature reveals a significant lack of quantitative solubility data specifically for this compound in organic solvents. The available information is largely qualitative.

Qualitative Solubility of this compound:

| Solvent | Solubility | Reference |

| Methanol | Very slightly soluble | [2] |

| Ethanol | Insoluble | [2][3] |

| Ether | Insoluble | [2] |

| Benzene | Insoluble | [4] |

| Toluene | Insoluble | [4] |

Quantitative Solubility of Anhydrous and Monohydrate Manganese Sulfate:

While not specific to the heptahydrate form, the following data for anhydrous (MnSO₄) and monohydrate (MnSO₄·H₂O) manganese sulfate provide the best available quantitative insight into its behavior in organic solvents. Researchers should use this data as an approximation and are encouraged to determine the solubility of the heptahydrate form experimentally for their specific applications.

| Solvent | Temperature (°C) | Solubility ( g/100 g of solvent) | Form | Reference |

| Methanol | Not Specified | Slightly soluble | Anhydrous | [5] |

| Ethanol | Not Specified | Insoluble | Monohydrate | [5] |

| Ether | Not Specified | Insoluble | Anhydrous | [6] |

Experimental Protocol for Solubility Determination: Isothermal Gravimetric Method

The isothermal gravimetric method is a reliable and straightforward technique for determining the solubility of a solid in a liquid.[7][8] This method involves saturating a solvent with the solute at a constant temperature, separating the saturated solution from the excess solid, and then determining the concentration of the solute in the solution by evaporating the solvent and weighing the residue.

Materials and Equipment

-

This compound (analytical grade)

-

Organic solvent of interest (HPLC grade or equivalent)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (solvent-compatible, e.g., PTFE, with a pore size of 0.22 µm or 0.45 µm)

-

Syringes

-

Scintillation vials or other suitable sealed containers

-

Analytical balance (readable to at least 0.1 mg)

-

Drying oven

-

Pre-weighed evaporation dishes or beakers

-

Desiccator

Step-by-Step Procedure

-

Preparation of the Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed container. The presence of undissolved solid is essential to ensure saturation.

-

Place the sealed container in a temperature-controlled shaker or water bath set to the desired experimental temperature.

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure the solution reaches saturation. Periodically check for the persistence of undissolved solid.

-

-

Separation of the Saturated Solution:

-

Once equilibrium is reached, cease agitation and allow the excess solid to sediment.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

-

-

Gravimetric Analysis:

-

Record the mass of the evaporation dish containing the filtered saturated solution.

-

Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound. The temperature should be well below the decomposition temperature of the salt. For volatile organic solvents, a temperature between 40-60°C is often suitable.

-

Continue drying until a constant mass of the residue is achieved. This is confirmed by periodically removing the dish from the oven, allowing it to cool to room temperature in a desiccator, and weighing it. The process is complete when consecutive weighings are within an acceptable tolerance (e.g., ±0.2 mg).

-

Record the final constant mass of the evaporation dish with the dry solute.

-

Data Calculation

The solubility can be expressed in various units, such as grams of solute per 100 g of solvent or grams of solute per 100 mL of solvent.

-

Mass of the filtered saturated solution (m_solution): (Mass of dish + solution) - (Mass of empty dish)

-

Mass of the dissolved solute (m_solute): (Mass of dish + dry solute) - (Mass of empty dish)

-

Mass of the solvent (m_solvent): m_solution - m_solute

-

Solubility ( g/100 g solvent): (m_solute / m_solvent) * 100

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

- 1. researchgate.net [researchgate.net]

- 2. brainly.in [brainly.in]

- 3. manganese(II) sulfate heptaohydrate [chemister.ru]

- 4. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 5. Manganese Sulfate | MnO4S | CID 24580 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Manganese(II) sulfate - Wikipedia [en.wikipedia.org]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

An In-Depth Technical Guide to the Thermal Decomposition Pathway of Manganese Sulfate Heptahydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathway of manganese sulfate heptahydrate (MnSO₄·7H₂O). Understanding the thermal behavior of this compound is critical for its application in various fields, including the synthesis of manganese oxides for catalytic and battery applications, and for ensuring stability in pharmaceutical and chemical processes. This document details the sequential transformations, corresponding temperature ranges, and mass losses, supported by experimental protocols and visual pathway diagrams.

Introduction

Manganese sulfate and its hydrates are essential compounds in numerous industrial and scientific applications. The thermal decomposition of this compound is a multi-step process involving dehydration followed by the decomposition of the anhydrous salt into various manganese oxides. The precise nature of the intermediates and final products is highly dependent on the temperature and atmospheric conditions. This guide elucidates this pathway, providing the detailed technical information required for research and development.

Thermal Decomposition Pathway

The thermal decomposition of this compound proceeds through a series of distinct stages, which can be effectively monitored using thermogravimetric analysis (TGA) and differential thermal analysis (DTA). The process begins with the loss of its water of hydration in several steps, followed by the decomposition of the anhydrous manganese sulfate at higher temperatures.

Dehydration Stages

Initially, this compound loses its seven water molecules in overlapping stages. The dehydration process typically completes around 300°C, resulting in the formation of anhydrous manganese sulfate (MnSO₄). The water molecules are not all bound with the same energy, leading to a multi-step release. The initial loss of six water molecules to form the monohydrate is followed by the removal of the final water molecule at a higher temperature.

Decomposition of Anhydrous Manganese Sulfate

Once anhydrous, manganese sulfate remains stable until a significantly higher temperature. The decomposition of anhydrous MnSO₄ typically commences at temperatures above 600°C. In an air or oxygen-containing atmosphere, the decomposition pathway involves the formation of manganese oxides and the release of sulfur oxides.

The primary decomposition reaction leads to the formation of dimanganese trioxide (Mn₂O₃). As the temperature is further increased, this oxide can undergo further decomposition to form hausmannite (Mn₃O₄), a mixed-valence oxide of Mn(II) and Mn(III).

Data Presentation: Quantitative Analysis of Thermal Decomposition

The following table summarizes the key stages of the thermal decomposition of this compound, including the temperature ranges and corresponding mass losses as determined by thermogravimetric analysis.

| Decomposition Stage | Temperature Range (°C) | Intermediate/Final Product | Theoretical Mass Loss (%) | Observed Mass Loss (%) |

| Dehydration 1 | ~50 - 150 | MnSO₄·H₂O | 39.0% (loss of 6 H₂O) | Varies with heating rate |

| Dehydration 2 | ~200 - 300 | MnSO₄ | 6.5% (loss of 1 H₂O) | ~6-7% |

| Decomposition 1 | ~625 - 900 | Mn₂O₃ | 28.9% (from MnSO₄) | ~28-29% |

| Decomposition 2 | > 900 | Mn₃O₄ | 3.6% (from Mn₂O₃) | ~3-4% |

Note: Observed mass loss percentages and temperature ranges can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols

The data presented in this guide is typically obtained through thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below are representative experimental protocols for conducting such analyses on this compound.

Thermogravimetric Analysis (TGA)

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Mass: 5 - 10 mg of this compound powder.

-

Crucible: Alumina or platinum crucible.

-

Atmosphere: Dry air or nitrogen.

-

Flow Rate: 20 - 50 mL/min.

-

Heating Rate: A linear heating rate of 10 °C/min is commonly used. Slower heating rates can provide better resolution of overlapping decomposition steps.

-

Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to 1100 °C.

-

Data Acquisition: Continuously record the sample mass as a function of temperature. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Differential Thermal Analysis (DTA)

-

Instrument: A DTA apparatus, often coupled with a TGA.

-

Sample and Reference: The sample is prepared as for TGA. An inert reference material, such as calcined alumina, is placed in a separate crucible.

-

Procedure: The sample and reference are subjected to the same temperature program as in the TGA experiment.

-

Data Acquisition: The temperature difference between the sample and the reference is recorded as a function of the furnace temperature. Endothermic and exothermic events are observed as peaks in the DTA curve.

Visualization of the Decomposition Pathway

The following diagrams, generated using the DOT language, illustrate the logical progression of the thermal decomposition of this compound.

Caption: Dehydration stages of this compound.

Caption: Decomposition of anhydrous manganese sulfate to manganese oxides.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that is readily characterized by thermal analysis techniques. This guide provides the essential data and methodologies for researchers and professionals working with this compound. A thorough understanding of its thermal behavior is paramount for controlling processes that involve heating manganese sulfate and for the targeted synthesis of specific manganese oxide phases. The provided diagrams and data tables serve as a quick and comprehensive reference for this critical thermal decomposition pathway.

An In-depth Technical Guide to the Hydration States and Stability of Manganese(II) Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the various hydration states of manganese(II) sulfate (MnSO₄). It details their stability under different conditions, methods for their characterization, and protocols for their preparation. This document is intended to serve as a valuable resource for professionals in research and development who require a thorough understanding of this inorganic compound.

Introduction to Manganese(II) Sulfate and its Hydrates

Manganese(II) sulfate is a commercially significant inorganic compound, serving as a precursor to manganese metal and other manganese-based chemicals.[1] In its anhydrous form, it is a white crystalline solid. However, it readily forms a series of hydrates, which are pale pink crystalline solids.[2][3] These hydrates incorporate a specific number of water molecules into their crystal lattice. The most common and stable hydrates of manganese(II) sulfate are the heptahydrate (MnSO₄·7H₂O), pentahydrate (MnSO₄·5H₂O), tetrahydrate (MnSO₄·4H₂O), and monohydrate (MnSO₄·H₂O).[1][3] The interconversion between these hydrated forms is primarily dependent on temperature and relative humidity.[4]

These hydrates also occur naturally as rare minerals:

-

Heptahydrate: Mallardite[1]

-

Pentahydrate: Jōkokuite[1]

-

Tetrahydrate: Ilesite[1]

-

Monohydrate: Szmikite[1]

Understanding the specific hydration state and its stability is crucial for various applications, including in pharmaceuticals, as a micronutrient in agriculture, and in industrial processes, as the water of hydration can significantly impact the compound's physical and chemical properties.

Physicochemical Properties of Manganese(II) Sulfate Hydrates

The stability and properties of each hydrate are distinct. The following tables summarize key quantitative data for the anhydrous form and its major hydrates.

Table 1: Physical and Thermodynamic Properties of Manganese(II) Sulfate and its Hydrates

| Property | Anhydrous (MnSO₄) | Monohydrate (MnSO₄·H₂O) | Tetrahydrate (MnSO₄·4H₂O) | Pentahydrate (MnSO₄·5H₂O) | Heptahydrate (MnSO₄·7H₂O) |

| Molar Mass ( g/mol ) | 151.00[3] | 169.02[3] | 223.07[3] | 241.08[5] | 277.11[6] |

| Appearance | White crystals[3] | Pale pink solid[3] | Pink crystalline solid[6] | Rose-colored crystals | - |

| Crystal System | Orthorhombic[3] | Monoclinic[3] | Monoclinic[3] | Triclinic[4] | - |

| Density (g/cm³) | 3.25[6] | 2.95[6] | 2.107[6] | - | - |

| Standard Enthalpy of Formation, ΔfH⁰ (kJ/mol at 298.15 K) | -1066.7 | -1387[1] | - | - | - |

| Standard Molar Entropy, S⁰ (J/mol·K at 298.15 K) | 112.5 | 155.5[1] | - | - | - |

Table 2: Transition Temperatures of Manganese(II) Sulfate Hydrates

| Transition | Temperature (°C) | Notes |

| Heptahydrate ⇌ Pentahydrate | 9 | - |

| Pentahydrate ⇌ Tetrahydrate | 26-27 | Below ~26°C, the pentahydrate is formed; above this, the tetrahydrate is stable.[4][6] |

| Tetrahydrate ⇌ Monohydrate | - | The tetrahydrate is stable at room temperature.[4] |

| Monohydrate ⇌ Anhydrous | 280 | Decomposition temperature of the monohydrate.[4] |

Table 3: Solubility of Manganese(II) Sulfate in Water

| Temperature (°C) | Solubility ( g/100 mL) |

| 0 | 52[2] |

| 5 | 52[3] |

| 20 | 70[2] |

| 70 | 70[3] |

| 100 | 100[2] |

Stability and Phase Transitions

The hydration state of manganese(II) sulfate is a dynamic equilibrium influenced by temperature and water vapor pressure. The relationships between the different hydrates can be visualized as a series of phase transitions.

References

Spectral Characteristics of Manganese Sulfate Heptahydrate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral characteristics of manganese sulfate heptahydrate (MnSO₄·7H₂O). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for material characterization. This document details the theoretical basis and practical application of key spectroscopic methods for analyzing this compound, including data presentation in structured tables, detailed experimental protocols, and visualizations of experimental workflows.

Introduction to the Spectral Analysis of this compound

This compound is a crystalline solid that, like many hydrated metal sulfates, presents a unique spectral profile. Spectroscopic analysis is crucial for confirming its identity, purity, and the integrity of its hydration state. The presence of both the sulfate anion (SO₄²⁻) and water of hydration, along with the paramagnetic Mn(II) ion, gives rise to distinct features in various spectroscopic techniques. This guide will delve into the specifics of Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy as they apply to this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of manganese(II) compounds is characterized by weak absorptions in the visible region, which are responsible for their pale pink color. These absorptions are due to d-d electronic transitions of the Mn²⁺ ion, which are spin-forbidden, resulting in low molar absorptivity. For solid samples like this compound, diffuse reflectance spectroscopy is the most suitable UV-Vis technique.

Data Presentation: UV-Vis Spectral Data

| Parameter | Wavelength (nm) | Remarks |

| Absorption Maximum | ~530 | Broad and weak, characteristic of Mn(II) d-d transitions. |

| Additional Peaks | 336, 357, 401, 433 | Weaker absorption peaks observed in aqueous solutions, which may also be present in the solid-state spectrum.[1] |

Experimental Protocol: Diffuse Reflectance UV-Vis Spectroscopy

-

Sample Preparation: The this compound sample is typically used as a fine powder. If necessary, gently grind the crystals to a uniform particle size. The sample is often diluted with a non-absorbing matrix like barium sulfate (BaSO₄) or magnesium oxide (MgO) to optimize the reflectance signal. A common dilution is 1-5% of the sample in the matrix.

-

Instrument Setup:

-

Use a UV-Vis spectrophotometer equipped with a diffuse reflectance accessory, which typically includes an integrating sphere.

-

Set the wavelength range, commonly from 200 to 800 nm.

-

Use a reference standard (e.g., pressed BaSO₄ or a calibrated commercial standard) to record a baseline spectrum.

-

-

Data Acquisition:

-

Place the prepared sample in the sample holder of the diffuse reflectance accessory.

-

Record the diffuse reflectance spectrum of the sample. The instrument software will typically convert the reflectance data (R) to absorbance-like units using the Kubelka-Munk function, F(R) = (1-R)² / 2R.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorption from the Kubelka-Munk spectrum.

-

The bandgap energy can also be estimated from the absorption edge if applicable.

-

Visualization: UV-Vis Experimental Workflow

References

The Central Role of Manganese Sulfate in Enzymatic Reactions: A Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Manganese (Mn), often supplied in vitro as manganese sulfate (MnSO₄), is an essential trace element critical for the catalytic function of a wide array of enzymes. As a cofactor, manganese plays indispensable roles in cellular metabolism, antioxidant defense, and signal transduction. This technical guide provides an in-depth examination of the function of manganese in key enzymatic reactions, focusing on its structural and catalytic contributions. We will explore the catalytic mechanisms of prominent manganese-dependent enzymes, including Manganese Superoxide Dismutase (MnSOD), Arginase, and Isocitrate Dehydrogenase. Furthermore, this guide details relevant experimental protocols for the study of these metalloenzymes and presents quantitative kinetic data. Signaling pathways modulated by manganese-dependent enzymatic activity are also discussed and visualized, offering insights for therapeutic and drug development applications.

Introduction: The Versatility of Manganese in Enzymology

Manganese is a versatile transition metal that can exist in multiple oxidation states (from +2 to +7), although the Mn(II) and Mn(III) states are most common in biological systems. This redox potential allows manganese to participate in a variety of biochemical reactions.[1][2] Manganese sulfate serves as a readily available source of the catalytically active Mn(II) ion in experimental settings. Enzymes utilize manganese for several key functions:

-

Lewis Acid Catalysis: The positively charged Mn(II) ion can act as a Lewis acid, stabilizing negative charges on substrates or intermediates, thereby facilitating catalysis.[1]

-

Redox Activity: Manganese can cycle between different oxidation states (e.g., Mn(II) and Mn(III)) to catalyze redox reactions, such as the disproportionation of superoxide radicals by MnSOD.[1][2]

-

Structural Integrity: In some enzymes, manganese is crucial for maintaining the proper three-dimensional structure of the active site, ensuring optimal substrate binding and catalysis.

Manganese-dependent enzymes are found across all six major enzyme classes: oxidoreductases, transferases, hydrolases, lyases, isomerases, and ligases.[3]

Key Manganese-Dependent Enzymes: Mechanisms and Kinetics

This section details the function of manganese in several well-characterized enzymes, presenting their catalytic mechanisms and kinetic parameters.

Manganese Superoxide Dismutase (MnSOD)

MnSOD is a primary antioxidant enzyme located in the mitochondrial matrix, where it plays a critical role in mitigating oxidative stress by catalyzing the dismutation of superoxide radicals into molecular oxygen and hydrogen peroxide.[4]

Catalytic Mechanism: The catalytic cycle of MnSOD involves the sequential reduction and oxidation of the manganese ion at the active site, cycling between Mn(III) and Mn(II) states.[5]

-

Reduction of Mn(III): A superoxide radical binds to the Mn(III) center, donating an electron to reduce it to Mn(II) and releasing molecular oxygen.

-

Oxidation of Mn(II): A second superoxide radical binds to the Mn(II) center, accepting an electron to oxidize it back to Mn(III) and producing hydrogen peroxide after protonation.

Quantitative Data:

| Enzyme | Source | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Human MnSOD | Recombinant | 4 x 10⁴ | 50 | 8 x 10⁸ | 9.4 | 20 | [6][7] |

| Human MnSOD | Recombinant | 40,000 | - | 10⁹ | - | - | [8] |

Arginase

Arginase is a binuclear manganese metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea, playing a crucial role in the urea cycle and in regulating nitric oxide synthesis.[9] The enzyme requires two Mn(II) ions in its active site for catalysis.[10]

Catalytic Mechanism: The two manganese ions in the active site are bridged by a hydroxide ion, which acts as the nucleophile.

-

Substrate Binding: L-arginine binds to the active site, coordinating with the manganese ions.

-

Nucleophilic Attack: The metal-bridging hydroxide ion performs a nucleophilic attack on the guanidinium carbon of L-arginine, forming a tetrahedral intermediate.

-

Intermediate Collapse and Product Release: The tetrahedral intermediate collapses, leading to the formation of L-ornithine and urea, which are then released from the active site.

Quantitative Data:

| Enzyme | Metal Ion | kcat (s⁻¹) | Km (µM) | kcat/Km (mM⁻¹s⁻¹) | pH | Temperature (°C) | Reference |

| Human Arginase I | Mn²⁺ | - | - | - | 7.4 | 37 | [11] |

| Human Arginase I | Co²⁺ | 240 ± 14 | 190 ± 40 | 1,270 ± 330 | 7.4 | 37 | [11] |

| Mouse Liver Arginase | Mn²⁺ | - | Kd = 0.3 µM | - | 6.8 | 37 | [3] |

| Mouse Liver Arginase | Mn²⁺ | - | Kd = 0.08 µM | - | 7.7 | 37 | [3] |

Note: The study on Co²⁺-substituted arginase highlights the potential for metal ion substitution to modulate enzyme activity.

Isocitrate Dehydrogenase (IDH)

Isocitrate dehydrogenase is a key enzyme in the citric acid cycle that catalyzes the oxidative decarboxylation of isocitrate to α-ketoglutarate. Eukaryotic IDH exists in three isoforms (IDH1, IDH2, and IDH3), all of which require a divalent cation, typically Mn(II) or Mg(II), for their activity.[12]

Catalytic Mechanism:

-

Substrate and Cofactor Binding: Isocitrate and the cofactor (NAD⁺ or NADP⁺) bind to the active site, with the Mn(II) ion coordinating to the isocitrate.

-

Oxidation: The hydroxyl group of isocitrate is oxidized to a keto group, forming oxalosuccinate, with the concomitant reduction of NAD⁺ to NADH or NADP⁺ to NADPH.

-

Decarboxylation: The unstable oxalosuccinate intermediate is decarboxylated, releasing CO₂ and forming α-ketoglutarate. The Mn(II) ion helps to stabilize the enolate intermediate formed during decarboxylation.[13]

Quantitative Data: Limited specific kinetic data for manganese-dependent activity was found in the initial searches. However, the requirement of Mn(II) for activity is well-established.[12]

Experimental Protocols

The study of manganese-dependent enzymes often involves activity assays and methods for metal ion substitution.

Enzyme Activity Assays

Commercially available kits provide standardized protocols for measuring the activity of these enzymes.

Manganese Superoxide Dismutase (MnSOD) Activity Assay:

-

Principle: This is typically an indirect inhibition assay. A superoxide flux is generated (e.g., by xanthine/xanthine oxidase), which reduces a detector molecule (e.g., nitroblue tetrazolium, NBT) to a colored product. SOD in the sample inhibits this reaction by scavenging the superoxide radicals. The activity is proportional to the degree of inhibition.[14][15]

-

Protocol Outline:

-

Prepare samples (cell lysates, tissue homogenates, or purified enzyme).

-

Prepare a reaction mixture containing a buffer, a chelating agent (to prevent interference from other metal ions), the superoxide-generating system, and the detector molecule.

-

Add the sample to the reaction mixture. To measure MnSOD activity specifically, Cu/Zn-SOD can be inhibited with potassium cyanide.

-

Monitor the change in absorbance at the appropriate wavelength (e.g., 560 nm for formazan blue from NBT reduction) over time.[14]

-

Quantify activity by comparing the rate of inhibition to a standard curve generated with known amounts of purified SOD.[15]

-

Arginase Activity Assay:

-

Principle: Arginase activity is determined by measuring the amount of urea produced from the hydrolysis of L-arginine. The urea is then quantified in a colorimetric reaction.[16][17][18][19]

-

Protocol Outline:

-

Prepare samples (e.g., tissue homogenates, cell lysates). Samples with high endogenous urea may require a deproteinization step to remove it.[16][18]

-

Incubate the sample with an L-arginine substrate solution containing MnCl₂ to ensure full activation of the enzyme.

-

Stop the reaction and add a reagent mixture that reacts specifically with the produced urea to form a colored product.

-

Measure the absorbance at the appropriate wavelength (e.g., 430 nm or 570 nm depending on the kit).[16][19]

-

Calculate the arginase activity based on a urea standard curve.

-

Isocitrate Dehydrogenase (IDH) Activity Assay:

-

Principle: IDH activity is measured by monitoring the production of NADH or NADPH, which can be detected spectrophotometrically at 340 nm or through a coupled colorimetric reaction.[12]

-

Protocol Outline:

-

Prepare samples (e.g., cell or tissue lysates).

-

Prepare a reaction mixture containing a buffer, isocitrate substrate, the appropriate cofactor (NAD⁺ or NADP⁺), and MnCl₂ or MgCl₂.

-

Add the sample to initiate the reaction.

-

Monitor the increase in absorbance at 340 nm (for NADH/NADPH) or at a different wavelength if a colorimetric developer is used (e.g., 450 nm).[2][12]

-

Calculate the enzyme activity from the rate of change in absorbance.

-

Metal Substitution

Replacing the native metal ion with another can provide insights into the role of the metal in catalysis and can be used to introduce spectroscopic probes.

-

General Protocol:

-

Apoenzyme Preparation: The native metal ion is removed from the enzyme, typically by dialysis against a strong chelating agent like EDTA or 1,10-phenanthroline at a slightly acidic pH.[20]

-

Removal of Chelator: The chelating agent is then removed by extensive dialysis against a metal-free buffer.

-

Reconstitution: The apoenzyme is incubated with a solution of the desired metal salt (e.g., CoCl₂, NiCl₂) to reconstitute the metalloenzyme.[20]

-

Characterization: The reconstituted enzyme is then analyzed for its activity and spectroscopic properties.

-

Role in Signaling Pathways

Manganese-dependent enzymes are not only involved in metabolic pathways but also play crucial roles in cellular signaling.

Arginase and Nitric Oxide (NO) Signaling

Arginase and nitric oxide synthase (NOS) share a common substrate, L-arginine. Therefore, the activity of arginase can directly modulate the production of nitric oxide, a key signaling molecule involved in vasodilation, neurotransmission, and immune responses.[9][21]

-

Competitive Inhibition of NOS: By consuming L-arginine, arginase can limit its availability for NOS, thereby reducing NO production.[9] This competition is a critical regulatory point in various physiological and pathological conditions, including cardiovascular diseases and immune responses.

-

Macrophage Polarization: The differential expression of arginase and NOS is a hallmark of macrophage polarization. M1 (classically activated) macrophages express high levels of NOS, leading to NO production for antimicrobial activity. In contrast, M2 (alternatively activated) macrophages upregulate arginase, which promotes the production of ornithine and polyamines, contributing to tissue repair and resolution of inflammation.[22][23]

Conclusion

Manganese sulfate is an essential reagent for the in vitro study of a multitude of enzymes that are fundamental to life. The manganese ion it provides is a versatile cofactor, participating directly in catalysis through Lewis acidity and redox cycling, as well as maintaining the structural integrity of the active site. The examples of MnSOD, Arginase, and Isocitrate Dehydrogenase highlight the diverse and critical roles of manganese in antioxidant defense, metabolic regulation, and cellular signaling. A thorough understanding of the mechanisms and kinetics of these enzymes, facilitated by the experimental protocols detailed herein, is paramount for advancing our knowledge in various fields of biomedical research and for the development of novel therapeutic strategies targeting these manganese-dependent pathways.

References

- 1. Crystal structure of porcine mitochondrial NADP+-dependent isocitrate dehydrogenase complexed with Mn2+ and isocitrate. Insights into the enzyme mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NADP-Isocitrate Dehydrogenase (NADP-IDH) Activity Assay Kit - Elabscience® [elabscience.com]

- 3. pH-sensitive control of arginase by Mn(II) ions at submicromolar concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. Isocitrate dehydrogenase activity assay Clinisciences [clinisciences.com]

- 6. Catalytic properties of human manganese superoxide dismutase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. proteopedia.org [proteopedia.org]

- 9. ARGINASE: A CRITICAL REGULATOR OF NITRIC OXIDE SYNTHESIS AND VASCULAR FUNCTION - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Arginase - Wikipedia [en.wikipedia.org]

- 11. Replacing Mn2+ with Co2+ in Human Arginase I Enhances Cytotoxicity Towards L-Arginine Auxotrophic Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. scispace.com [scispace.com]

- 14. MnSOD assay [bio-protocol.org]

- 15. mmpc.org [mmpc.org]

- 16. assaygenie.com [assaygenie.com]

- 17. bioassaysys.com [bioassaysys.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Frontiers | Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages [frontiersin.org]

- 23. Metabolism via Arginase or Nitric Oxide Synthase: Two Competing Arginine Pathways in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Identity of Manganese Sulfate Heptahydrate

For researchers, scientists, and professionals in drug development, a precise understanding of a compound's molecular characteristics is fundamental. This technical guide provides a detailed overview of the molecular formula and weight of manganese sulfate heptahydrate, a compound of interest in various scientific domains.

This compound is an inorganic compound that presents as a pinkish crystalline solid. Its chemical identity is defined by its unique arrangement of atoms, which dictates its physical and chemical properties.

Molecular Formula

The molecular formula for this compound is MnSO₄·7H₂O . This formula indicates that each molecule of the compound consists of one manganese (Mn) atom, one sulfur (S) atom, and four oxygen (O) atoms, which constitute the manganese sulfate component. Additionally, it is a hydrate, meaning it incorporates seven water (H₂O) molecules within its crystal structure. A more explicit representation of the molecular formula, detailing all constituent atoms, is H₁₄MnO₁₁S [1][2][3][4].

Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The calculated molecular weight of this compound is approximately 277.11 g/mol [1][2][4][5].

The following table provides a detailed breakdown of the calculation for the molecular weight of this compound (MnSO₄·7H₂O).

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) |

| Manganese | Mn | 54.938[6][7][8] | 1 | 54.938 |

| Sulfur | S | 32.066[9][10] | 1 | 32.066 |

| Oxygen | O | 15.999[11][12][13] | 11 | 175.989 |

| Hydrogen | H | 1.008[14][15][16] | 14 | 14.112 |

| Total | 277.105 |

Note: The slight variation from the commonly cited molecular weight of 277.11 g/mol is due to rounding of the atomic weights of the individual elements.

Logical Relationship of Components

The structure of this compound can be visualized as a central manganese sulfate unit ionically bonded and associated with seven water molecules. This relationship is crucial for its solubility and crystalline form.

Figure 1: Formation of this compound.

References

- 1. echemi.com [echemi.com]

- 2. 13492-24-5|Manganese(II) sulfate heptahydrate|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:13492-24-5 | Chemsrc [chemsrc.com]

- 4. Sulfuric acid, manganese(2+) salt (1:1), heptahydrate | H14MnO11S | CID 166832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Manganese(II) sulfate - Sciencemadness Wiki [sciencemadness.org]

- 6. Manganese - Wikipedia [en.wikipedia.org]

- 7. What is the Atomic Mass of Manganese [unacademy.com]

- 8. britannica.com [britannica.com]

- 9. echemi.com [echemi.com]

- 10. quora.com [quora.com]

- 11. fiveable.me [fiveable.me]

- 12. princeton.edu [princeton.edu]

- 13. Oxygen - Wikipedia [en.wikipedia.org]

- 14. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 15. quora.com [quora.com]

- 16. Hydrogen - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine Hydrochloride (CAS 52605-52-4)

Disclaimer: The provided CAS number 13492-24-5 corresponds to Manganese sulfate heptahydrate. However, the context of the request, focusing on a technical guide for researchers and drug development professionals, strongly indicates that the intended compound is 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride , with CAS number 52605-52-4 . This document will focus on the latter, a key intermediate in the synthesis of the antidepressant drug Trazodone.

Introduction

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a crucial chemical intermediate in the pharmaceutical industry.[1] Its primary significance lies in its role as a direct precursor to Trazodone, a widely prescribed antidepressant medication.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical characterization, and biological relevance for researchers, scientists, and professionals involved in drug development.

Chemical and Physical Properties

This compound is typically a white to off-white crystalline powder.[1] It is soluble in warm dimethyl sulfoxide (DMSO) and warm methanol.[1] The following table summarizes its key physicochemical properties.

| Property | Value | Reference(s) |

| CAS Number | 52605-52-4 | [2][3] |

| Molecular Formula | C₁₃H₁₈Cl₂N₂ · HCl | [1][3] |

| Molecular Weight | 309.66 g/mol | [1][4] |

| Appearance | White to off-white crystalline powder | [1][3] |

| Melting Point | 198-203 °C | [1][2] |

| Solubility | Soluble in warm DMSO and warm Methanol | [1] |

| Purity (Assay) | ≥97% | [1] |

| Storage Temperature | 2-8°C | [2][5] |

Synthesis and Manufacturing

The synthesis of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a critical process for the production of Trazodone.[1] The general synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine with a 3-chloropropylating agent.[1]

Experimental Protocol for Synthesis:

A common laboratory-scale synthesis is a three-step process:[6]

-

Preparation of di(2-chloroethyl)amine hydrochloride: This is achieved by reacting diethanolamine with thionyl chloride.

-

Synthesis of 1-(3-chlorophenyl)piperazine hydrochloride: 3-chloroaniline is reacted with the di(2-chloroethyl)amine hydrochloride produced in the previous step.

-

Formation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride: The 1-(3-chlorophenyl)piperazine hydrochloride is then reacted with 1-bromo-3-chloropropane.[6]

A specific protocol for the final step is as follows: 1-(3-chlorophenyl)piperazine hydrochloride and 1-bromo-3-chloropropane are dissolved in a mixture of water and acetone.[6] While maintaining a temperature of 0-10°C, a 25% sodium hydroxide solution is added dropwise with stirring. The reaction mixture is then stirred at room temperature for 18 hours. Following the reaction, the organic layer is separated and concentrated under reduced pressure to yield the final product.[6]

Synthesis workflow for the target compound.

Analytical Characterization

Various analytical techniques are employed to confirm the identity and purity of 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the chemical environment of hydrogen atoms. Key signals correspond to the aromatic protons of the chlorophenyl group, and the methylene protons of the piperazine ring and the chloropropyl chain.[1]

-

¹³C NMR: Confirms the carbon skeleton of the molecule by showing distinct signals for each unique carbon atom.[1]

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.[1]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the molecule, with characteristic absorption bands for C-H, C-N, C-Cl, and aromatic C=C bonds.[1]

Biological Significance and Use in Drug Development

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride does not have therapeutic applications on its own.[1] Its biological importance is derived from its role as a key building block for the synthesis of Trazodone, an antidepressant drug.[1] Trazodone's pharmacological activity is attributed to its interaction with the serotonergic system.[1]

Mechanism of Action of Trazodone:

Trazodone is classified as a Serotonin Antagonist and Reuptake Inhibitor (SARI).[1] Its primary mechanisms of action include:

-

Antagonism of 5-HT₂ₐ receptors: Trazodone is a potent antagonist of the serotonin 2A (5-HT₂ₐ) receptor, which is believed to be a major contributor to its antidepressant and anxiolytic effects.[1]

-

Inhibition of Serotonin Reuptake: Trazodone also inhibits the reuptake of serotonin, although this action is less potent than its 5-HT₂ₐ antagonism.

By acting as an antagonist at the 5-HT₂ₐ receptor, Trazodone blocks the signaling pathway that is initiated by the binding of serotonin to this receptor.[1] This pathway involves the activation of phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC), ultimately modulating neuronal excitability and gene expression.[1]

Trazodone's antagonistic effect on the 5-HT₂ₐ receptor signaling pathway.

Conclusion

1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride is a fundamentally important intermediate for the pharmaceutical industry, particularly for the synthesis of the widely used antidepressant, Trazodone.[1] A thorough understanding of its chemical properties, synthesis, and analytical characterization is essential for drug development professionals to ensure the quality, purity, and efficacy of the final active pharmaceutical ingredient. Its biological relevance is intrinsically linked to the pharmacology of Trazodone and its modulation of the serotonergic system, primarily through the antagonism of the 5-HT₂ₐ receptor.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [amp.chemicalbook.com]

- 3. Buy 1-3-Chloro Phenyl - 4 -3-Chloro Propyl Piperazine HCL at Best Price, Specifications [nigamfinechem.co.in]

- 4. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride | 52605-52-4 [chemicalbook.com]

- 5. 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]

Unveiling Novel Frontiers: A Technical Guide to the Emerging Applications of Manganese Sulfate Heptahydrate

For Immediate Release

This technical guide delves into the innovative applications of manganese sulfate heptahydrate, extending beyond its traditional uses into advanced biomedical and research domains. Prepared for researchers, scientists, and drug development professionals, this document outlines the burgeoning potential of this inorganic compound in chemodynamic cancer therapy, advanced neuroimaging, and as a potent immune adjuvant. This guide provides a comprehensive overview of the underlying mechanisms, detailed experimental protocols, and quantitative data to support further investigation and development.

Chemodynamic Therapy: A New Paradigm in Cancer Treatment

Manganese sulfate is at the forefront of a novel cancer treatment strategy known as chemodynamic therapy (CDT). This approach leverages the Fenton-like reaction capabilities of manganese ions (Mn²⁺) to generate highly cytotoxic reactive oxygen species (ROS) within the tumor microenvironment, leading to cancer cell apoptosis.

Mechanism of Action

The acidic and hydrogen peroxide (H₂O₂) rich environment of solid tumors provides an ideal setting for the catalytic activity of Mn²⁺. Manganese sulfate, often delivered via nanoparticle formulations to enhance bioavailability and tumor targeting, releases Mn²⁺ ions. These ions then catalyze the conversion of endogenous H₂O₂ into hydroxyl radicals (•OH), which are potent inducers of oxidative stress and subsequent cell death.

Experimental Protocol: In Vitro Anticancer Activity of Manganese Sulfate Nanoparticles

This protocol outlines the key assays to evaluate the efficacy of manganese sulfate nanoparticles (MnSO₄ NPs) against colorectal cancer cell lines, such as CT-26.[1][2]

1.2.1. Nanoparticle Formulation:

Manganese sulfate monohydrate can be formulated into nanoparticles using techniques like hot-melt extrusion. A typical formulation involves dispersing MnSO₄ in a hydrophilic polymer such as polyethylene glycol (PEG) 6000, with the aid of surfactants like Span 80 and Tween 80.[1][2][3]

1.2.2. Antiproliferation Assay (MTS Assay):

-

Seed CT-26 cells in a 96-well plate at a density of 5.0 × 10³ cells per well and incubate for 24 hours.

-

Treat the cells with varying concentrations of MnSO₄ NPs (e.g., 10, 25, 50, 100, and 200 µg/mL of MnSO₄) and incubate for 72 hours.[1]

-

Add MTS reagent to each well and incubate for 1-4 hours.

-

Measure the absorbance at 490 nm using a microplate reader to determine cell viability.

1.2.3. Cellular ROS Assay (DCFDA Assay):

-

Seed CT-26 cells in a 6-well plate at a density of 1.0 × 10⁵ cells per well and incubate overnight.

-

Treat the cells with a specific concentration of MnSO₄ NPs (e.g., 200 µg/mL MnSO₄) for 24 hours.

-

Wash the cells with PBS and stain with 10 µM 2',7' –dichlorofluorescin diacetate (DCFDA) for 30 minutes at 37°C.

-

Measure the fluorescence intensity, corresponding to ROS levels, using flow cytometry (excitation at 488 nm, emission at 535 nm).[4]

1.2.4. Apoptosis Assay (Annexin V-FITC/PI Staining):

-

Treat CT-26 cells with MnSO₄ NPs as in the ROS assay.

-

Harvest and wash the cells with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Quantitative Data: Anticancer Efficacy

The following table summarizes the quantitative data from in vitro studies of MnSO₄ NPs on CT-26 colorectal cancer cells.[1]

| Assay | Parameter | MnSO₄ (Control) | MnSO₄ Nanoparticles |

| Antiproliferation | IC₅₀ (µg/mL) | 100.5 | 86.0 |

| Cell Viability at 200 µg/mL | % of Control | Significantly higher than MnSO₄ NPs | Significantly lower than MnSO₄ |

| Cellular ROS Generation | Fold Increase vs. Control | Moderate Increase | Significant Increase |

| Apoptosis Induction | % Apoptotic Cells | Moderate Increase | Significant Increase |

Advanced Neuroimaging with Manganese-Enhanced MRI (MEMRI)

Manganese-enhanced magnetic resonance imaging (MEMRI) is a powerful technique for in vivo neuronal tract tracing and functional brain imaging.[5][6][7] Mn²⁺ acts as a paramagnetic contrast agent and a calcium analog, allowing it to enter active neurons through voltage-gated calcium channels.[6][7]

Principle of MEMRI

Once inside the neuron, Mn²⁺ is transported along axons, enabling the visualization of neuronal connections.[6] The accumulation of Mn²⁺ in tissues shortens the T1 relaxation time, leading to a hyperintense signal on T1-weighted MR images.[8]

Experimental Protocol: MEMRI for Neuronal Tract Tracing in Rodents

This protocol provides a general framework for tracing neuronal pathways from a specific brain region.

2.2.1. Preparation of Manganese Solution:

-

Prepare a sterile solution of manganese chloride (MnCl₂) in saline. The concentration will need to be optimized based on the target region and research question, but doses should be kept as low as possible to minimize toxicity.[6]

2.2.2. Stereotactic Injection:

-

Anesthetize the rodent and place it in a stereotactic frame.

-

Perform a craniotomy over the target brain region.

-

Slowly inject a small volume of the MnCl₂ solution directly into the brain parenchyma using a microsyringe.

2.2.3. MRI Acquisition:

-

At a predetermined time post-injection (e.g., 24-48 hours) to allow for axonal transport, anesthetize the animal and perform MRI.

-

Acquire high-resolution T1-weighted images using a high-field MRI scanner.

-

The signal enhancement along neuronal pathways originating from the injection site can then be visualized and analyzed.

Experimental Workflow for MEMRI

Immunomodulation: Manganese as a Novel Adjuvant

Recent studies have highlighted the potential of manganese salts to act as potent adjuvants, enhancing both humoral and cellular immune responses. This opens up new avenues for vaccine development and immunotherapy.

Signaling Pathway: cGAS-STING Activation

Manganese ions have been shown to activate the cGAS-STING pathway, a critical component of the innate immune system that detects cytosolic DNA. Mn²⁺ can directly bind to and activate cGAS, leading to the production of cGAMP, which in turn activates STING and downstream signaling cascades, resulting in the production of type I interferons and other pro-inflammatory cytokines.

Emerging Research Areas

Synthesis of Nanoparticles for Drug Delivery

This compound serves as a precursor for the synthesis of manganese oxide (MnO) and manganese dioxide (MnO₂) nanoparticles. These nanoparticles are being explored as carriers for targeted drug delivery due to their biocompatibility and magnetic properties.[9][10][11] A common synthesis method is co-precipitation, where an aqueous solution of manganese sulfate is reacted with a reducing agent or a base under controlled temperature and pH.[10]

Tissue Engineering

Preliminary studies suggest the potential of incorporating manganese ions into hydrogels for tissue engineering applications. For instance, manganese-labeled alginate hydrogels can serve as injectable scaffolds for cell transplantation that are also visible by MRI, allowing for non-invasive monitoring of the transplanted cells.[12][13][14]

Catalysis in Pharmaceutical Synthesis

Manganese is an earth-abundant and low-cost metal that is gaining attention as a catalyst in organic synthesis. Manganese salts have been shown to catalyze various reactions, including C-H functionalization, which is crucial for the late-stage modification of complex drug molecules.

Other Investigated Signaling Pathways

Manganese has been shown to modulate several other key cellular signaling pathways, which may underlie both its essential functions and its toxicity at high concentrations. Understanding these interactions is crucial for developing safe and effective therapeutic applications.

Conclusion and Future Directions

This compound is transitioning from a bulk chemical to a key component in sophisticated biomedical applications. The novel uses in chemodynamic therapy, neuroimaging, and immunology, supported by a growing understanding of its role in cellular signaling, present exciting opportunities for researchers and drug development professionals. Future research should focus on optimizing nanoparticle formulations for targeted delivery, conducting in vivo efficacy and long-term safety studies, and further elucidating the precise molecular mechanisms underlying its therapeutic effects. The detailed protocols and data presented in this guide aim to facilitate these endeavors and accelerate the translation of these promising laboratory findings into clinical realities.

References

- 1. mdpi.com [mdpi.com]

- 2. Manganese Sulfate Nanocomposites Fabricated by Hot-Melt Extrusion for Chemodynamic Therapy of Colorectal Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. abcam.cn [abcam.cn]

- 5. Manganese-Enhanced Magnetic Resonance Imaging: Overview and Central Nervous System Applications With a Focus on Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Manganese-Enhanced Magnetic Resonance Imaging | Springer Nature Experiments [experiments.springernature.com]

- 7. Manganese-Enhanced MRI: Biological Applications in Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Longitudinal manganese-enhanced magnetic resonance imaging of neural projections and activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ijnc.ir [ijnc.ir]

- 11. ias.ac.in [ias.ac.in]

- 12. researchgate.net [researchgate.net]

- 13. Manganese-Labeled Alginate Hydrogels for Image-Guided Cell Transplantation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Manganese-Labeled Alginate Hydrogels for Image-Guided Cell Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Manganese Sulfate Heptahydrate: A Versatile Precursor in Advanced Materials Synthesis

An In-depth Technical Guide for Researchers and Materials Scientists

Manganese sulfate heptahydrate (MnSO₄·7H₂O) has emerged as a critical and versatile precursor in the field of materials science, enabling the synthesis of a diverse array of functional manganese-based nanomaterials. Its high solubility in water, cost-effectiveness, and the accessible +2 oxidation state of manganese make it an ideal starting material for producing materials with tailored properties for applications ranging from energy storage and catalysis to biomedical imaging. This technical guide provides a comprehensive overview of the use of this compound in the synthesis of key manganese-containing materials, including detailed experimental protocols, quantitative data summaries, and visual representations of synthetic workflows.

Physicochemical Properties of this compound

This compound is a pale pink crystalline solid.[1] A thorough understanding of its physical and chemical properties is fundamental to its application as a precursor.

| Property | Value | References |

| Molecular Formula | H₁₄MnO₁₁S | [2] |

| Molar Mass | 277.11 g/mol | [1][3] |

| Appearance | Pale pink crystalline solid | [1][3] |

| Density | 2.107 g/cm³ (tetrahydrate) | [3] |

| Melting Point | 27 °C (tetrahydrate) | [3] |

| Boiling Point | 330°C at 760 mmHg | |

| Solubility in Water | 52 g/100 mL (5 °C), 70 g/100 mL (70 °C) | [1][3] |

| Solubility in other solvents | Soluble in ethanol and methanol; Insoluble in diethyl ether and toluene.[3] | [3] |

Synthesis of Manganese-Based Materials

This compound serves as a precursor for a variety of important manganese-containing nanomaterials, including manganese dioxide (MnO₂), manganese sulfide (MnS), and manganese ferrite (MnFe₂O₄). The choice of synthesis method and reaction parameters allows for precise control over the crystal phase, morphology, and size of the resulting materials.

Manganese Dioxide (MnO₂)

MnO₂ is a material of significant interest due to its various crystalline forms (α, β, γ, δ) and its wide range of applications in batteries, supercapacitors, and catalysis.[4][5] Common synthesis methods from manganese sulfate include hydrothermal synthesis and co-precipitation.

The hydrothermal method involves the reaction of manganese sulfate with an oxidizing agent in an aqueous solution at elevated temperatures and pressures. This method is widely used to produce various morphologies of MnO₂, such as nanorods and nanowires.[4][6]

Experimental Protocol: Hydrothermal Synthesis of α-MnO₂ Nanorods

-

Precursor Solution Preparation: Prepare an equimolar aqueous solution of manganese sulfate (MnSO₄) and potassium persulfate (K₂S₂O₈). For example, dissolve a specific amount of MnSO₄·H₂O and K₂S₂O₈ in deionized water.[4]

-

Acidification: Add sulfuric acid (H₂SO₄) to the solution to adjust the pH.[4]

-

Hydrothermal Reaction: Transfer the solution into a Teflon-lined stainless steel autoclave. Seal the autoclave and heat it to a specific temperature, typically between 120°C and 160°C, for a duration of 8 to 12 hours.[4][6]

-

Product Recovery: After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Washing: Collect the precipitate by filtration or centrifugation. Wash the product several times with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

Drying: Dry the final product in an oven at a temperature of around 80°C for several hours.

Quantitative Data for Hydrothermal Synthesis of MnO₂

| Oxidizing Agent | Temperature (°C) | Time (h) | Resulting Phase/Morphology | Reference |

| KClO₃ | 160 | 8 | α-MnO₂ nanorods | [4] |

| KClO₃ | 200 | 8 | β-MnO₂ nanorods | [4] |

| Acetic Acid | 140 | - | α-MnO₂ | [4] |

| Potassium Permanganate (KMnO₄) | 240 | 96 | β-MnO₂ | [4] |

| Potassium Persulfate (K₂S₂O₈) | 150 | 17 | α-MnO₂ 3D microstructures | [4] |

Caption: Workflow for the co-precipitation synthesis of MnO₂.

Manganese Sulfide (MnS)

Manganese sulfide nanoparticles are of interest for applications in solar cells, optoelectronics, and as magnetic materials. [7][8][9]Synthesis often involves the reaction of a manganese precursor with a sulfur source.

This method involves the decomposition of a single-source precursor at a high temperature in a coordinating solvent.

Experimental Protocol: Heat-Up Synthesis of γ-MnS Nanoparticles

-

Precursor Preparation: A manganese dithiocarbamate complex is typically used as a single-source precursor.

-

Reaction Setup: In a three-neck flask equipped with a magnetic stirrer, reflux condenser, and thermometer, dissolve the precursor in a high-boiling point coordinating solvent like oleic acid and 1-hexadecylamine (HDA). [7]3. Heating: Under an inert atmosphere (e.g., argon), heat the mixture to a specific temperature (e.g., 260°C) and maintain it for a set duration (e.g., 1 hour) to induce the decomposition of the precursor and the formation of MnS nanoparticles. [7]4. Product Recovery: After the reaction, cool the solution to room temperature.

-

Purification: Precipitate the nanoparticles by adding a non-solvent like ethanol and collect them by centrifugation. Repeat the washing process to remove residual solvent and unreacted precursors.

-

Drying: Dry the purified nanoparticles under vacuum.

Quantitative Data for Heat-Up Synthesis of γ-MnS

| Precursor | Solvent | Temperature (°C) | Time (h) | Resulting Structure | Reference |

| Dithiocarbamate complexes | Oleic acid, HDA | 260 | 1 | γ-MnS hexagonal wurtzite | [7] |

Reaction Pathway: Decomposition to MnS

Caption: Reaction pathway for the heat-up synthesis of MnS.

Manganese Ferrite (MnFe₂O₄)

Manganese ferrite nanoparticles are magnetic materials with applications in data storage, biomedical imaging, and as catalysts. [10]The co-precipitation method is a common route for their synthesis.

This method involves the simultaneous precipitation of manganese and iron hydroxides from a solution of their salts, followed by a heat treatment.

Experimental Protocol: Co-precipitation of MnFe₂O₄

-